A-674563

Description

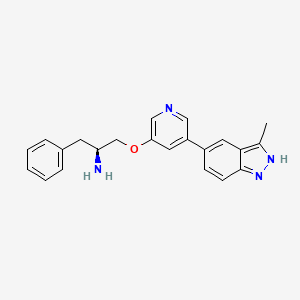

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O/c1-15-21-11-17(7-8-22(21)26-25-15)18-10-20(13-24-12-18)27-14-19(23)9-16-5-3-2-4-6-16/h2-8,10-13,19H,9,14,23H2,1H3,(H,25,26)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNUQXPIQBZCMR-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OC[C@H](CC4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10462115 | |

| Record name | A-674563 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552325-73-2 | |

| Record name | A-674563 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0552325732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-674563 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08568 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | A-674563 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A-674563 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W2X0WGW6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Target of A-674563

Introduction

A-674563 is a potent, orally bioavailable, and selective small molecule inhibitor.[1][2][3] Extensive research has identified its primary molecular target and elucidated its mechanism of action, making it a valuable tool compound for studying cellular signaling pathways implicated in cancer and other diseases. This guide provides a detailed overview of the primary target of this compound, its effects on downstream signaling, and the experimental protocols used to characterize its activity.

Primary Target: Serine/Threonine-Protein Kinase Akt1

The primary molecular target of this compound is Akt1 (also known as Protein Kinase B alpha, PKBα).[4][5] Akt1 is a central node in the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is critical for regulating cell growth, proliferation, survival, and metabolism. This compound functions as an ATP-competitive and reversible inhibitor of Akt1. While it potently inhibits the kinase activity of Akt1, it does not prevent the upstream phosphorylation of Akt itself. Instead, it blocks the subsequent phosphorylation of downstream Akt substrates.

Quantitative Data

The inhibitory activity and selectivity of this compound have been quantified through various biochemical and cellular assays.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Parameter | Value (nM) | Notes |

| Akt1 | K_i_ | 11 | Primary target; cell-free kinase assay. |

| PKA | IC_50_ | 16 | An off-target kinase in the same AGC family. |

| Cdk2 | IC_50_ | 46 | An off-target kinase in the CMGC family. |

| PKC | Selectivity | >30-fold | Greater than 30-fold selectivity for Akt1 over PKC. |

Table 2: Cellular Activity of this compound

| Cell Lines | Parameter | Value (µM) | Notes |

| Various Tumor Cells | EC_50_ | 0.4 | Effective concentration for slowing cell proliferation. |

| SW684 (STS) | IC_50_ | 0.22 | Inhibitory concentration after 48 hours. |

| SKLMS1 (STS) | IC_50_ | 0.35 | Inhibitory concentration after 48 hours. |

| MOLM14 (AML) | EC_50_ | 0.06 | Cytotoxicity against human MOLM14 cells. |

Signaling Pathways

This compound primarily modulates the PI3K/Akt signaling cascade. Upon activation by upstream signals like growth factors, PI3K generates PIP3, which recruits Akt and its activating kinase, PDK1, to the cell membrane. Activated Akt then phosphorylates a multitude of downstream substrates to regulate cellular processes. By inhibiting Akt1, this compound prevents these downstream phosphorylation events, leading to cell cycle arrest and apoptosis.

Downstream Effects of this compound:

-

Decreased Substrate Phosphorylation: this compound leads to a dose-dependent reduction in the phosphorylation of key Akt targets, including GSK3, TSC2, and mTOR.

-

FOXO3A Nuclear Translocation: Inhibition of Akt by this compound prevents the phosphorylation of FOXO3A, a transcription factor. This allows FOXO3A to translocate from the cytoplasm to the nucleus, where it promotes the expression of genes involved in cell cycle arrest and apoptosis.

-

Cell Cycle Arrest and Apoptosis: By blocking pro-survival signals, this compound induces a G2 cell cycle arrest and triggers apoptosis in sensitive cancer cell lines.

-

Off-Target Effects: Studies have shown that this compound can also decrease the activity of Sphingosine Kinase 1 (SphK1), contributing to its anti-leukemic effects. Furthermore, it has been noted to suppress CDK2 activity, which may contribute to its efficacy in non-small cell lung cancer cells.

Experimental Protocols

The characterization of this compound relies on specific biochemical and cell-based assays.

1. Akt1 Kinase Assay (In Vitro)

This assay directly measures the ability of this compound to inhibit the enzymatic activity of Akt1.

-

Principle: A radioactive or non-radioactive method is used to quantify the transfer of a phosphate group from ATP to a specific Akt substrate peptide.

-

Methodology:

-

Reaction Setup: The assay is conducted at room temperature for 30 minutes in a 50 µL reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100, and 5 µM ATP.

-

Components: The reaction includes approximately 60 ng of recombinant His-tagged Akt1, 5 µM of a biotinylated Bad peptide substrate, and 0.5 µCi of [γ-³³P]ATP.

-

Inhibitor Addition: this compound is added at various concentrations to determine its inhibitory effect.

-

Termination: The reaction is stopped by adding 50 µL of a termination buffer (0.1 M EDTA, pH 8.0, and 4 M NaCl).

-

Detection: The biotinylated Bad peptides are captured on streptavidin-coated plates (e.g., FlashPlates). The amount of incorporated radiolabeled phosphate is then quantified using a scintillation counter to determine the level of kinase inhibition.

-

2. Alamar Blue Cell Viability Assay (In Cellulo)

This assay measures the effect of this compound on the proliferation and viability of cultured cells.

-

Principle: The Alamar Blue reagent contains resazurin, which is reduced to the fluorescent resorufin by metabolically active (i.e., viable) cells. The fluorescence intensity is directly proportional to the number of living cells.

-

Methodology:

-

Cell Plating: Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 48 hours).

-

Reagent Addition: Following treatment, the culture medium is removed, and cells are gently washed with PBS. 100 µL of Alamar Blue reagent, diluted 1:10 in fresh growth media, is added to each well.

-

Incubation: The plates are incubated until the color changes, as per the manufacturer's instructions.

-

Fluorescence Measurement: The fluorescence is measured using a microplate reader at an excitation wavelength of 544 nm and an emission wavelength of 595 nm.

-

Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits cell growth by 50% (IC_50_ or EC_50_).

-

References

An In-depth Technical Guide to the Downstream Signaling Effects of A-674563

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-674563 is a potent, orally bioavailable, and ATP-competitive inhibitor of Akt1 (Protein Kinase Bα), a serine/threonine kinase that is a central node in signaling pathways regulating cell growth, proliferation, survival, and metabolism. Dysregulation of the Akt signaling cascade is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the affected pathways to support further research and drug development efforts.

Mechanism of Action and Kinase Selectivity

This compound selectively inhibits the kinase activity of Akt1 by competing with ATP for its binding site. This inhibition prevents the phosphorylation of a multitude of downstream substrates, thereby modulating their activity and triggering a cascade of cellular responses. While highly selective for Akt1, this compound has been shown to exhibit off-target activity against Protein Kinase A (PKA) and Cyclin-Dependent Kinase 2 (CDK2), which should be considered when interpreting experimental results.

Quantitative Kinase Inhibition Data

| Kinase | Parameter | Value (nM) | Reference |

| Akt1 | Ki | 11 | |

| PKA | Ki | 16 | |

| CDK2 | Ki | 46 | |

| GSK3β | Ki | 110 | |

| ERK2 | Ki | >10,000 |

Cellular Activity

| Cell Line | Parameter | Value (µM) | Reference |

| Tumor Cells (General) | EC50 (Proliferation) | 0.4 | |

| SW684 (Soft Tissue Sarcoma) | IC50 (48 hours) | 0.22 | |

| SKLMS1 (Soft Tissue Sarcoma) | IC50 (48 hours) | 0.35 |

Core Downstream Signaling Pathways Modulated by this compound

Inhibition of Akt1 by this compound leads to the decreased phosphorylation and subsequent modulation of several key downstream effector proteins. This ripple effect through various signaling cascades ultimately culminates in the observed anti-proliferative and pro-apoptotic effects of the compound.

Caption: this compound inhibits Akt1, impacting key downstream effectors.

Glycogen Synthase Kinase 3 (GSK3)

In the canonical Akt pathway, Akt1 phosphorylates and inactivates GSK3α and GSK3β. Treatment with this compound relieves this inhibition, leading to the activation of GSK3. Active GSK3 is implicated in the regulation of cell cycle progression, and its activation by this compound is a contributing factor to the observed G2/M phase cell cycle arrest.

Murine Double Minute 2 (MDM2) and p53

Akt1 can phosphorylate and activate MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation. By inhibiting Akt1, this compound decreases MDM2 phosphorylation and its activity. This leads to the stabilization and accumulation of p53, a potent transcription factor that can induce apoptosis and cell cycle arrest.

Forkhead Box O3 (FOXO3a)

FOXO3a is a transcription factor that promotes the expression of genes involved in apoptosis and cell cycle arrest. Akt1 phosphorylates FOXO3a, leading to its sequestration in the cytoplasm and preventing its transcriptional activity. This compound-mediated inhibition of Akt1 allows for the dephosphorylation and nuclear translocation of FOXO3a, where it can activate its pro-apoptotic target genes.

Tuberous Sclerosis Complex 2 (TSC2) and mTOR Signaling

Akt1 phosphorylates and inhibits TSC2, a tumor suppressor that, in its active state, inhibits the mammalian target of rapamycin (mTOR) complex 1 (mTORC1). Inhibition of Akt1 by this compound leads to the activation of TSC2, subsequent inhibition of mTORC1 signaling, and decreased phosphorylation of its downstream effector, the ribosomal protein S6. This disruption of the mTOR pathway contributes to the anti-proliferative effects of this compound.

Growth Arrest and DNA Damage-inducible 45 Alpha (GADD45A)

Treatment with this compound has been shown to upregulate the expression of GADD45A in a p53-independent manner. GADD45A is a stress-inducible gene that plays a crucial role in the G2/M cell cycle checkpoint. The precise mechanism linking Akt1 inhibition to GADD45A upregulation is still under investigation but is a key contributor to the cell cycle arrest induced by this compound.

Cellular Outcomes of this compound Treatment

The modulation of the aforementioned signaling pathways by this compound culminates in distinct and measurable cellular phenotypes, primarily cell cycle arrest and apoptosis.

G2/M Phase Cell Cycle Arrest

This compound treatment induces a robust cell cycle arrest at the G2/M transition in various cancer cell lines. This effect is a confluence of multiple downstream events, including the activation of GSK3 and the p53-independent upregulation of GADD45A. The off-target inhibition of CDK2 by this compound may also contribute to perturbations in cell cycle progression.

Induction of Apoptosis

This compound is a potent inducer of apoptosis. This programmed cell death is triggered by the activation of pro-apoptotic transcription factors such as p53 and FOXO3a, which are stabilized and activated, respectively, following Akt1 inhibition. The apoptotic cascade is executed through the activation of caspases, as evidenced by the cleavage of caspase-3 and caspase-9 in this compound-treated cells.

Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize the downstream signaling effects of this compound.

Western Blotting for Phosphoprotein Analysis

This protocol is designed to assess the phosphorylation status of Akt1 downstream targets.

-

Cell Lysis:

-

Culture cells to 70-80% confluency and treat with this compound at desired concentrations and time points.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells, incubate on ice for 30 minutes, and clarify the lysate by centrifugation.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Electrotransfer:

-

Normalize protein concentrations and prepare lysates with Laemmli sample buffer.

-

Separate proteins on a polyacrylamide gel by SDS-PAGE.

-

Transfer separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies against total and phosphorylated forms of Akt, GSK3, MDM2, FOXO3, TSC2, and S6 overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and detect chemiluminescence using an appropriate substrate and imaging system.

-

Caption: A typical workflow for Western blot analysis.

Cell Viability Assay (MTT/WST-1)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound for the desired duration (e.g., 48 or 72 hours).

-

Add MTT or WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

If using MTT, add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage relative to vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.

-

Treat cells with this compound for the desired time.

-

Harvest cells, including any floating cells, and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

Wash the cells to remove ethanol and resuspend in PBS containing RNase A and PI.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Treat cells with this compound for the desired time.

-

Harvest all cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within 1 hour.

In Vivo Downstream Effects

In preclinical xenograft models, oral administration of this compound has been shown to slow tumor growth. Immunohistochemical analysis of tumor tissues from these models confirms the in vitro findings, demonstrating increased levels of GADD45A and a decrease in the proliferation marker PCNA. Furthermore, TUNEL assays on these tumor sections reveal an increase in apoptotic cells, corroborating the pro-apoptotic mechanism of this compound in a whole-animal context.

Conclusion

This compound is a selective Akt1 inhibitor that exerts its anti-cancer effects through the modulation of a complex network of downstream signaling pathways. By inhibiting the phosphorylation of key substrates like GSK3, MDM2, and FOXO3, and inducing the expression of GADD45A, this compound effectively triggers G2/M cell cycle arrest and apoptosis in malignant cells. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting the Akt signaling pathway. A thorough understanding of these downstream effects is critical for the rational design of combination therapies and the identification of predictive biomarkers for patient stratification.

A-674563: A Technical Guide to its Role as a PI3K/Akt Pathway Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of A-674563, a potent and selective inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B). This compound serves as a critical tool for researchers investigating the physiological and pathophysiological roles of the PI3K/Akt signaling pathway, a central regulator of cell growth, proliferation, survival, and metabolism. Its utility in preclinical studies, particularly in oncology, underscores the therapeutic potential of targeting this pathway.

Mechanism of Action

This compound is an orally bioavailable, ATP-competitive, and reversible inhibitor of Akt.[1] It selectively targets Akt1, a key node in the PI3K signaling cascade.[2][3][4] While it does not inhibit the phosphorylation of Akt itself, this compound effectively blocks the kinase activity of Akt, thereby preventing the phosphorylation of its downstream substrates.[5] This targeted inhibition leads to a cascade of cellular events, including the induction of G2 cell cycle arrest and apoptosis in various cancer cell lines.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that governs cell cycle regulation. Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and reduced apoptosis. This compound's ability to modulate this pathway makes it a valuable compound for cancer research.

Quantitative Data Summary

The inhibitory activity and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Parameter | Value (nM) |

| Akt1 | K_i_ | 11 |

| PKA | IC_50_ | 16 |

| Cdk2 | IC_50_ | 46 |

| GSK-3β | K_i_ | 110 |

| PKCδ | K_i_ | 360 |

| RSK2 | K_i_ | 580 |

| MAPK-AP2 | K_i_ | 1100 |

| PKCγ | K_i_ | 1200 |

| Chk1 | K_i_ | 2600 |

| CK2 | K_i_ | 5400 |

| SRC | K_i_ | 13000 |

Data sourced from multiple kinase assays.

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Parameter | Value (µM) |

| Tumor Cells (general) | Proliferation | EC_50_ | 0.4 |

| SW684 (STS) | Inhibition | IC_50_ (48 hrs) | 0.22 |

| SKLMS1 (STS) | Inhibition | IC_50_ (48 hrs) | 0.35 |

| MOLM14 (Human) | Cytotoxicity | EC_50_ | 0.06 |

STS: Soft Tissue Sarcoma. Data reflects the compound's effect on cell viability and growth.

Experimental Protocols

In Vitro Akt1 Kinase Assay

This protocol outlines the methodology used to determine the in vitro inhibitory activity of this compound against Akt1.

Materials:

-

Recombinant His-tagged Akt1

-

Biotinylated mouse Bad peptide (substrate)

-

[γ-³³P]ATP

-

A-6745663 (test compound)

-

Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.1% (w/v) Triton X-100, 1 mM DTT

-

Termination Buffer: 0.1 M EDTA (pH 8.0), 4 M NaCl

-

Streptavidin-coated plates (e.g., FLASH plates)

Procedure:

-

Prepare a reaction mixture containing 60 ng of His-Akt1, 5 µM biotinylated mouse Bad peptide, and 5 µM ATP in the reaction buffer.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the kinase reaction by adding 0.5 µCi of [γ-³³P]ATP.

-

Incubate the reaction at room temperature for 30 minutes.

-

Stop the reaction by adding 50 µL of termination buffer.

-

Transfer the reaction mixture to streptavidin-coated plates to immobilize the biotinylated Bad peptides.

-

Wash the plates to remove unincorporated [γ-³³P]ATP.

-

Measure the incorporated radioactivity using a suitable detector to determine the extent of substrate phosphorylation.

-

Calculate the inhibitory activity (e.g., K_i_ or IC_50_) by analyzing the dose-response curve.

Cellular Proliferation Assay (WST-1)

This protocol describes a common method to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Human non-small cell lung cancer (NSCLC) cell lines (e.g., A549, A427, NCI-H23, NCI-H358, NCI-H1975, NCI-H1650)

-

This compound

-

DMSO (vehicle control)

-

Complete cell culture medium

-

96-well cell culture plates

-

WST-1 reagent

Procedure:

-

Seed the cells in 96-well plates at a density of 1000-2000 cells/well.

-

Incubate the plates overnight at 37°C in a 5% CO₂ atmosphere.

-

Treat the cells with various concentrations of this compound or DMSO as a control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add WST-1 reagent to each well and incubate for a further 1-4 hours.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cell viability as a percentage of the DMSO-treated control and determine the EC_50_ or IC_50_ values.

Visualizations

PI3K/Akt Signaling Pathway and this compound Inhibition

Caption: this compound inhibits Akt kinase activity in the PI3K pathway.

Experimental Workflow for In Vitro Kinase Assay

Caption: Workflow for determining this compound's in vitro kinase inhibition.

In Vivo Studies

In preclinical animal models, this compound has demonstrated the ability to slow tumor progression. While it may not show significant tumor inhibitory activity as a monotherapy, its efficacy is significantly enhanced when used in combination with other chemotherapeutic agents like paclitaxel. For instance, in a PC-3 prostate cancer mouse xenograft model, the combination of this compound and paclitaxel led to a notable decrease in tumor growth. Furthermore, this compound exhibits good oral bioavailability, a crucial property for in vivo studies and potential therapeutic development.

Selectivity and Off-Target Effects

While this compound is a potent Akt1 inhibitor, it also exhibits inhibitory activity against other kinases, particularly PKA and Cdk2, at nanomolar concentrations. It is important for researchers to consider these off-target effects when interpreting experimental results. For example, some studies suggest that the growth-inhibitory effects of this compound in certain cancer cell lines may be attributable to its suppression of CDK2 activity in addition to its effects on Akt.

Conclusion

This compound is a valuable pharmacological tool for the investigation of the PI3K/Akt signaling pathway. Its well-characterized mechanism of action, coupled with available data on its potency, selectivity, and cellular effects, makes it a cornerstone compound for both basic research and preclinical drug development. Researchers utilizing this compound should remain mindful of its off-target activities to ensure accurate interpretation of their findings. This guide provides a foundational understanding to facilitate the effective use of this compound in advancing our knowledge of Akt signaling in health and disease.

References

A-674563 Induced Apoptosis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the apoptosis pathway induced by A-674563, a potent and selective inhibitor of the serine/threonine kinase Akt1. The information presented herein is intended to serve as a comprehensive resource, detailing the compound's mechanism of action, downstream signaling effects, and relevant experimental methodologies for its study.

Introduction

This compound is an orally active, ATP-competitive inhibitor of Akt1, a central kinase in the PI3K/Akt signaling pathway.[1][2][3] This pathway is a critical regulator of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][4] Dysregulation and hyperactivity of Akt1 are common features in many human cancers, making it a significant target for therapeutic intervention. This compound has been shown to slow the proliferation of tumor cells, induce cell cycle arrest, and trigger apoptosis in various cancer cell lines. This guide will elucidate the molecular cascade initiated by this compound, leading to programmed cell death.

Core Mechanism of Action

This compound selectively targets Akt1, binding to its ATP-binding site and preventing the phosphorylation of its downstream substrates. While it does not inhibit the phosphorylation of Akt itself, it effectively blocks the signal transduction cascade that promotes cell survival. In addition to its primary target, this compound has been reported to have off-target activity, notably against cyclin-dependent kinase 2 (CDK2), which contributes to its effects on cell cycle progression.

The inhibition of Akt1 by this compound leads to a cascade of events that culminates in apoptosis. This includes the reduced phosphorylation of key Akt substrates like Glycogen Synthase Kinase 3 (GSK3) and Murine Double Minute 2 (MDM2), and the upregulation of pro-apoptotic factors such as GADD45A. The apoptotic process is mediated through the activation of the caspase cascade, specifically involving caspase-9 and caspase-3.

Signaling Pathway Visualization

The signaling pathway initiated by this compound is multifaceted, involving the direct inhibition of a primary survival pathway and off-target effects that contribute to cell cycle arrest.

Caption: this compound inhibits Akt1, leading to apoptosis via caspase activation and GADD45A upregulation.

Quantitative Data Summary

The efficacy of this compound has been quantified across various assays and cell lines. The tables below summarize key potency and efficacy data.

Table 1: Inhibitory Potency of this compound

| Parameter | Target/Process | Value | Reference(s) |

|---|---|---|---|

| Ki | Akt1 | 11 nM | |

| Ki | PKA | 16 nM | |

| Ki | CDK2 | 46 nM | |

| Ki | GSK-3β | 110 nM |

| EC50 | Tumor Cell Proliferation | 0.4 µM | |

Table 2: Cellular Effects of this compound on Soft Tissue Sarcoma (STS) Cells

| Cell Line | IC50 (48 hours) | Observed Effect | Reference(s) |

|---|---|---|---|

| SW684 | 0.22 µM | G2 cell cycle arrest, Apoptosis | |

| SKLMS1 | 0.35 µM | G2 cell cycle arrest, Apoptosis |

| General STS | 0-10 µM | Decreased GSK3 & MDM2 phosphorylation | |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

5.1 Cell Viability Assay (Alamar Blue) This assay measures the proliferation of cells and the cytotoxic effects of a compound.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.01 to 10 µM) for the desired time period (e.g., 48 hours). Include a vehicle control (DMSO).

-

Reagent Addition: Gently wash the cells with 200 µL of PBS. Prepare a 1:10 dilution of Alamar Blue reagent in normal growth media. Add 100 µL of the diluted reagent to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.

-

Measurement: Measure the fluorescence or absorbance using a plate reader (fluorescence: 560 nm excitation / 590 nm emission; absorbance: 570 nm and 600 nm).

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the data to determine the EC50/IC50 value.

5.2 Western Blotting for Phospho-Protein Analysis This technique is used to detect the phosphorylation status of Akt and its downstream targets.

-

Cell Lysis: Treat cells with this compound for the specified time (e.g., 2 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-Akt (Ser473), total Akt, phospho-GSK3α/β, total GSK3, etc.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity and normalize phospho-protein levels to the corresponding total protein levels.

5.3 Cell Cycle Analysis (BrdU Flow Cytometry) This method determines the effect of this compound on cell cycle progression.

-

Treatment: Treat cells with this compound at the desired concentration (e.g., IC50) for 24 hours.

-

BrdU Labeling: Add 10 µM BrdU (Bromodeoxyuridine) to the cell culture medium and incubate for 1-2 hours to label cells undergoing DNA synthesis (S phase).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C.

-

Denaturation and Staining: Rehydrate the cells in PBS. Denature the DNA using 2N HCl. Neutralize with a sodium borate buffer.

-

Antibody Staining: Stain the cells with an anti-BrdU antibody (e.g., FITC-conjugated) for 1 hour.

-

DNA Staining: Resuspend cells in a solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

-

Flow Cytometry: Analyze the cells using a flow cytometer. The BrdU signal identifies S-phase cells, while the total DNA content distinguishes G0/G1 and G2/M populations.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase (G0/G1, S, G2/M).

Standard Experimental Workflow

A typical investigation into the effects of this compound follows a logical progression from broad cellular effects to specific molecular mechanisms. The workflow diagram below illustrates this process.

Caption: A standard workflow for characterizing this compound from cellular screening to mechanism analysis.

Conclusion

This compound is a valuable tool for investigating the role of the Akt1 signaling pathway in cancer. Its ability to inhibit Akt1, suppress downstream survival signals, and ultimately induce apoptosis and cell cycle arrest highlights its therapeutic potential. A thorough understanding of its molecular pathway, supported by the quantitative data and experimental protocols outlined in this guide, is essential for researchers and drug developers aiming to leverage Akt1 inhibition as a strategy in oncology. Further investigation, particularly in combination therapies and in vivo models, will continue to define its clinical utility.

References

- 1. scbt.com [scbt.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a putative AKT1 inhibitor that also suppresses CDK2 activity, inhibits human NSCLC cell growth more effectively than the pan-AKT inhibitor, MK-2206 - PubMed [pubmed.ncbi.nlm.nih.gov]

A-674563's Dual-Pronged Assault on the Cell Cycle: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the cell cycle arrest mechanism induced by A-674563, a potent and selective inhibitor of Akt1 with significant off-target activity against cyclin-dependent kinase 2 (CDK2). This document is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology of this compound and its application as a potential anti-cancer therapeutic.

Core Mechanism: A Two-Hit Approach to Halt Proliferation

This compound exerts its anti-proliferative effects through a dual mechanism that disrupts key cell cycle checkpoints. Primarily identified as an Akt1 inhibitor, this compound also demonstrates potent inhibition of CDK2, a critical regulator of cell cycle progression. This combined activity leads to a more effective blockade of cancer cell growth compared to compounds targeting only the Akt pathway.

The primary mode of action involves the inhibition of the serine/threonine kinase Akt (also known as Protein Kinase B), a central node in the PI3K/Akt signaling pathway that governs cell survival, growth, and proliferation. By inhibiting Akt1, this compound disrupts the phosphorylation of numerous downstream substrates that are essential for cell cycle progression.

Concurrently, the off-target inhibition of CDK2 by this compound directly impedes the transition through the G1/S and S phases of the cell cycle. This dual-pronged attack results in a robust cell cycle arrest, the specifics of which can vary depending on the cancer cell type.

Signaling Pathways Under Siege

The efficacy of this compound stems from its ability to disrupt two critical signaling pathways that control cell proliferation.

The PI3K/Akt Signaling Pathway

This compound's primary target, Akt1, is a key component of the PI3K/Akt pathway. Upon activation by upstream signals, Akt phosphorylates a multitude of downstream targets that promote cell cycle progression. This compound blocks these downstream phosphorylation events. Key downstream targets of Akt relevant to cell cycle control include:

-

Glycogen Synthase Kinase 3 (GSK3): Akt-mediated phosphorylation inhibits GSK3, which can lead to the stabilization of cyclin D1, a key regulator of the G1/S transition.

-

Forkhead Box O (FOXO) Transcription Factors: Phosphorylation by Akt sequesters FOXO proteins in the cytoplasm, preventing their transcription of genes that promote cell cycle arrest, such as the CDK inhibitor p27Kip1.

-

MDM2: Akt phosphorylation of MDM2 promotes the degradation of the tumor suppressor p53.

-

Tuberous Sclerosis Complex 2 (TSC2): Phosphorylation of TSC2 by Akt activates the mTOR pathway, a central regulator of cell growth.

The inhibition of Akt1 by this compound leads to the dephosphorylation and activation or altered localization of these downstream effectors, ultimately contributing to cell cycle arrest.

The CDK2-Mediated Cell Cycle Pathway

This compound's off-target activity against CDK2 is a critical component of its cell cycle arrest mechanism. CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, is essential for the G1/S transition and S phase progression. By inhibiting CDK2, this compound directly blocks the phosphorylation of substrates required for DNA replication and cell cycle advancement. This inhibition has been shown to be pivotal to the enhanced efficacy of this compound over pan-Akt inhibitors.[1]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity and cell-based effects of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | Ki (nM) |

| Akt1 | 11 |

| PKA | 16 |

| CDK2 | 46 |

| GSK3β | 110 |

| ERK2 | 260 |

| PKCδ | 360 |

| RSK2 | 580 |

| MAPK-AP2 | 1100 |

| PKCγ | 1200 |

| Chk1 | 2600 |

| CK2 | 5400 |

| SRC | 13000 |

Data sourced from MedChemExpress product information.

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) at 48h | EC50 (µM) |

| SW684 | Soft Tissue Sarcoma | 0.22 | - |

| SKLMS1 | Soft Tissue Sarcoma | 0.35 | - |

| A549 | Non-Small Cell Lung | - | ~0.15 (at 72h) |

| A427 | Non-Small Cell Lung | - | ~0.03 (at 72h) |

| NCI-H23 | Non-Small Cell Lung | - | ~0.07 (at 72h) |

| NCI-H358 | Non-Small Cell Lung | - | ~0.36 (at 72h) |

| NCI-H1975 | Non-Small Cell Lung | - | ~0.18 (at 72h) |

| NCI-H1650 | Non-Small Cell Lung | - | ~0.70 (at 72h) |

| General Tumor Cells | - | - | 0.4 |

IC50 and EC50 values are indicative of the concentration required to inhibit 50% of cell growth or proliferation. Data compiled from various sources.[2][3]

Table 3: Effect of this compound on Cell Cycle Distribution in NSCLC Cell Lines

| Cell Line | Treatment (24h) | % G1 Phase | % S Phase | % G2/M Phase |

| A549 | Control | 55.3 ± 2.1 | 29.1 ± 1.5 | 15.6 ± 0.8 |

| This compound (0.15 µM) | 49.8 ± 1.7 | 34.2 ± 1.2 | 16.0 ± 0.6 | |

| A427 | Control | 58.9 ± 1.9 | 27.8 ± 1.1 | 13.3 ± 0.9 |

| This compound (0.03 µM) | 52.1 ± 2.5 | 32.7 ± 1.8 | 15.2 ± 0.9 | |

| NCI-H23 | Control | 62.1 ± 2.4 | 24.3 ± 1.3 | 13.6 ± 1.1 |

| This compound (0.07 µM) | 56.7 ± 2.0 | 28.9 ± 1.5 | 14.4 ± 0.8 | |

| NCI-H358 | Control | 65.4 ± 2.8 | 21.9 ± 1.6 | 12.7 ± 1.2 |

| This compound (0.36 µM) | 60.2 ± 3.1 | 25.1 ± 1.9 | 14.7 ± 1.4 | |

| NCI-H1975 | Control | 59.7 ± 2.2 | 26.5 ± 1.4 | 13.8 ± 1.0 |

| This compound (0.18 µM) | 54.3 ± 1.9 | 30.8 ± 1.6 | 14.9 ± 0.9 | |

| NCI-H1650 | Control | 63.8 ± 2.6 | 23.1 ± 1.7 | 13.1 ± 1.3 |

| This compound (0.70 µM) | 58.4 ± 2.3 | 27.4 ± 1.5 | 14.2 ± 1.1 |

Data presented as Mean ± SEM. Sourced from Chorner & Moorehead, 2018.[3]

In some cancer cell lines, such as Soft Tissue Sarcoma (STS) cells, this compound has been shown to induce a G2 cell cycle arrest.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the cell cycle arrest mechanism of this compound.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.

-

Allow cells to adhere overnight.

-

Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 24 hours).

-

-

Cell Harvesting and Fixation:

-

Aspirate the culture medium and wash the cells once with PBS.

-

Harvest the cells by trypsinization and collect them in a 15 mL conical tube.

-

Centrifuge the cells at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining and Analysis:

-

Centrifuge the fixed cells at 500 x g for 5 minutes.

-

Discard the ethanol and wash the cell pellet once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to deconvolve the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.

-

Western Blot Analysis of Cell Cycle Proteins

This protocol describes the detection of key cell cycle regulatory proteins and phosphorylation events affected by this compound treatment.

Materials:

-

Treated cell lysates

-

RIPA buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-CDK2, anti-CDK2, anti-cyclin D1, anti-p27, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Sample Preparation:

-

Lyse treated cells in ice-cold RIPA buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities to determine changes in protein expression and phosphorylation levels.

-

References

A-674563: A Technical Guide to its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the kinase selectivity profile of A-674563, a potent and orally bioavailable inhibitor of Akt1. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development efforts.

Core Data Presentation

The kinase inhibitory activity of this compound has been characterized against a panel of kinases. The compound demonstrates high affinity for Akt1, with a Ki of 11 nM.[1][2][3][4][5] Its selectivity has been evaluated against other kinases, revealing a range of inhibitory potentials. A summary of the available quantitative data is presented below.

| Kinase Target | Ki (nM) | Fold Selectivity vs. Akt1 |

| Akt1 | 11 | 1 |

| PKA | 16 | ~1.5 |

| CDK2 | 46 | ~4.2 |

| GSK-3β | 110 | 10 |

| PKCδ | 360 | ~32.7 |

| RSK2 | 580 | ~52.7 |

| MAPK-AP2 | 1100 | 100 |

| PKCγ | 1200 | ~109 |

| Chk1 | 2600 | ~236 |

| CK2 | 5400 | ~491 |

| SRC | 13000 | ~1182 |

| ERK2 | 260 | Not specified |

Note: Data compiled from multiple sources. Fold selectivity is calculated based on the Ki for Akt1 (11 nM).

A comprehensive kinase screen of this compound against 383 kinases has been reported, resulting in a selectivity entropy of 2.0. For a detailed view of the complete kinase panel, readers are encouraged to consult the supplementary materials of the publication by Davis et al., Nature Biotechnology, 2011.

Experimental Protocols

The determination of the kinase inhibitory activity of this compound typically involves enzymatic assays. A representative protocol for an in vitro Akt1 kinase assay is detailed below.

In Vitro Akt1 Kinase Assay

This assay quantifies the phosphorylation of a substrate peptide by the Akt1 enzyme in the presence of this compound.

Materials:

-

Recombinant His-tagged Akt1 enzyme

-

Biotinylated mouse Bad peptide substrate

-

[γ-³³P]ATP (radiolabeled ATP)

-

This compound (or other test compounds)

-

Kinase Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.1% (w/v) Triton X-100, 1 mM DTT

-

ATP Solution: 5 µM ATP in Kinase Reaction Buffer

-

Termination Buffer: 0.1 M EDTA (pH 8.0), 4 M NaCl

-

Streptavidin-coated plates (e.g., FLASH plates)

-

Wash Buffer: PBS with 0.05% Tween-20

-

Scintillation counter (e.g., TopCount)

Procedure:

-

Reaction Setup: In a 96-well plate, combine 60 ng of His-Akt1 enzyme with varying concentrations of this compound in the Kinase Reaction Buffer.

-

Initiation of Reaction: Start the kinase reaction by adding the ATP solution containing 0.5 µCi of [γ-³³P]ATP and 5 µM of the biotinylated Bad peptide substrate. The total reaction volume is 50 µL.

-

Incubation: Incubate the reaction mixture at room temperature for 30 minutes.

-

Termination: Stop the reaction by adding 50 µL of Termination Buffer.

-

Substrate Capture: Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

-

Washing: Wash the plate with Wash Buffer to remove unbound reagents and radiolabeled ATP.

-

Detection: Measure the amount of incorporated ³³P in the captured substrate using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the kinase activity (IC₅₀) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values can be subsequently calculated from the IC₅₀ values.

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental procedures, the following diagrams have been generated.

Signaling Pathway

This compound is a selective inhibitor of Akt1, a crucial node in the PI3K/Akt signaling pathway, which regulates a multitude of cellular processes including cell growth, proliferation, survival, and metabolism. By inhibiting Akt1, this compound prevents the phosphorylation of its downstream targets, thereby modulating these cellular events.

This compound inhibits Akt1 in the PI3K signaling pathway.

Experimental Workflow

The following diagram illustrates the general workflow for determining the in vitro kinase selectivity profile of a compound like this compound.

Workflow for in vitro kinase inhibitor profiling.

References

A-674563: A Technical Guide to its Chemical Structure and Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of A-674563, a potent and selective inhibitor of the Akt1 kinase. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided.

Chemical Structure and Properties

This compound is a small molecule inhibitor belonging to the amphetamine and derivative class of organic compounds.[1] Its chemical formula is C22H22N4O, with a molecular weight of 358.44 g/mol .[2]

| Identifier | Value |

| IUPAC Name | (2S)-1-{[5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl]oxy}-3-phenylpropan-2-amine[1] |

| Canonical SMILES | CC1=NNC2=C1C=C(C=C2)C1=CC(OC--INVALID-LINK--CC2=CC=CC=C2)=CN=C1[1] |

| CAS Number | 552325-73-2[3] |

Mechanism of Action and Biological Activity

This compound is an orally active, ATP-competitive, and reversible inhibitor of Akt1 kinase. It demonstrates high potency with a Ki of 11 nM in cell-free assays. While selective for Akt1, it exhibits some activity against PKA and Cdk2. The compound is over 30-fold more selective for Akt1 over PKC.

The inhibition of Akt1 by this compound blocks the phosphorylation of downstream targets, leading to various cellular effects. This includes the decreased phosphorylation of GSK3 and MDM2. Consequently, this compound can induce G2 cell cycle arrest and apoptosis in cancer cells.

Quantitative Biological Data

The following tables summarize the in vitro and in vivo activity of this compound across various cancer cell lines and models.

In Vitro Efficacy:

| Cell Line | Assay Type | Parameter | Value | Reference |

| MiaPaCa-2 | Proliferation Assay | EC50 | 0.4 µM | |

| MIA PaCa | Cytotoxicity Assay (MTT) | EC50 | 0.64 µM | |

| MOLM14 | Cytotoxicity Assay | EC50 | 0.06 µM | |

| SW684 | - | IC50 (48 hours) | 0.22 µM | |

| SKLMS1 | - | IC50 (48 hours) | 0.35 µM |

Kinase Inhibition:

| Kinase | Parameter | Value |

| Akt1 | Ki | 11 nM |

| PKA | IC50 | 16 nM |

| Cdk2 | IC50 | 46 nM |

Signaling Pathway

The following diagram illustrates the simplified signaling pathway affected by this compound.

Caption: this compound inhibits Akt, preventing downstream signaling and promoting apoptosis.

Experimental Protocols

Akt Kinase Assay

This cell-free assay measures the ability of this compound to inhibit the kinase activity of Akt1.

Materials:

-

His-Akt1

-

Biotinylated mouse Bad peptide (substrate)

-

Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 0.1% (w/v) Triton X-100, 5 µM ATP, 5 µM peptide substrate, 1 mM DTT

-

[γ-33P]ATP

-

This compound (various concentrations)

-

Termination Buffer: 0.1 M EDTA (pH 8.0), 4 M NaCl

-

Streptavidin-coated FLASH plates

-

PBS-Tween 20 (0.05%)

-

TopCount Packard Instruments γ counter

Procedure:

-

The kinase reaction is initiated by combining 60 ng of Akt1 and the biotinylated Bad peptide substrate in the reaction buffer.

-

This compound is added at various concentrations to the reaction mixture.

-

0.5 µCi of [γ-33P]ATP is added to start the phosphorylation reaction.

-

The reaction is incubated for 30 minutes at room temperature.

-

The reaction is stopped by adding 50 µL of termination buffer.

-

The biotinylated Bad peptides are captured on streptavidin-coated FLASH plates.

-

The plates are washed with PBS-Tween 20 (0.05%).

-

The amount of 33P-labeled phosphopeptide is quantified using a TopCount Packard Instruments γ counter.

Cell Proliferation Assay (Alamar Blue)

This assay determines the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MiaPaCa-2)

-

96-well plates

-

Normal growth media

-

Phosphate-buffered saline (PBS)

-

Alamar Blue reagent

-

fmax Fluorescence Microplate Reader

Procedure:

-

Cells are seeded in 96-well plates and treated with this compound at concentrations ranging from 0-30 µM for 48 hours.

-

After the incubation period, the cells are washed gently with 200 µL of PBS.

-

Alamar Blue reagent is diluted 1:10 in normal growth media.

-

100 µL of the diluted Alamar Blue reagent is added to each well.

-

The plates are incubated until the color change is complete, as per the manufacturer's instructions.

-

Fluorescence is measured using an fmax Fluorescence Microplate Reader with an excitation wavelength of 544 nm and an emission wavelength of 595 nm.

-

Data is analyzed using SOFTmax PRO software.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the in vitro efficacy of this compound.

Caption: Workflow for assessing the in vitro anti-proliferative and cytotoxic effects of this compound.

References

A-674563: A Technical Guide for the Investigation of Akt1 Function

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of A-674563, a potent and selective inhibitor of the serine/threonine kinase Akt1. This document details its mechanism of action, selectivity, and its application in both in vitro and in vivo models, making it an invaluable tool for researchers studying Akt1-mediated signaling pathways and for professionals in the field of drug discovery and development.

Mechanism of Action and Selectivity

This compound is an orally available, ATP-competitive, and reversible inhibitor of Akt1.[1] It functions by binding to the ATP-binding pocket of the Akt1 kinase domain, thereby preventing the phosphorylation of its downstream substrates.[2] This targeted inhibition allows for the precise study of Akt1's role in various cellular processes. While this compound is a potent inhibitor of Akt1, it also exhibits inhibitory activity against other kinases, most notably PKA and Cdk2.[1][3] However, it demonstrates significant selectivity for Akt1 over a broad range of kinases.[1]

Data Presentation

In Vitro Potency and Selectivity

The following table summarizes the in vitro inhibitory activity of this compound against Akt1 and a panel of other kinases. The data is presented as the inhibitor constant (Ki) and the half-maximal inhibitory concentration (IC50).

| Kinase | Kᵢ (nM) | IC₅₀ (nM) | Fold Selectivity vs. Akt1 |

| Akt1 | 11 | - | 1 |

| PKA | 16 | 16 | 1.4 |

| Cdk2 | 46 | 46 | 4.2 |

| GSK-3β | 110 | - | 10 |

| PKCγ | 1200 | - | 110 |

| PKCδ | 360 | - | 32 |

| ERK2 | 260 | - | 24 |

| RSK2 | 580 | - | 53 |

| Chk1 | 2600 | - | 235 |

| MAPK-AP2 | 1100 | - | 100 |

| CK2 | 5400 | - | 490 |

| SRC | 13000 | - | >1181 |

| KDR | >2200 | - | >200 |

| PDK1 | >20000 | - | >1800 |

Cellular Activity

This compound demonstrates potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.

| Cell Line | Assay | Endpoint | Value (µM) |

| Tumor cells (general) | Proliferation | EC₅₀ | 0.4 |

| SW684 (STS) | Proliferation | IC₅₀ (48h) | 0.22 |

| SKLMS1 (STS) | Proliferation | IC₅₀ (48h) | 0.35 |

| MiaPaCa-2 | Cell Viability | - | Dose-dependent decrease |

| Human Melanoma Cells | Proliferation/Cytotoxicity | Effective Concentration | 0.01 - 1 |

| U937 and AML progenitor cells | Cytotoxicity/Proliferation | - | Effective |

Experimental Protocols

In Vitro Kinase Assay

This protocol describes a typical kinase assay to determine the inhibitory activity of A-674564 against Akt1.

Materials:

-

Recombinant His-tagged Akt1

-

Biotinylated Bad peptide substrate

-

[γ-³³P]ATP

-

This compound

-

Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.1% (w/v) Triton X-100, 1 mM DTT

-

Termination Buffer: 0.1 M EDTA (pH 8.0), 4 M NaCl

-

Streptavidin-coated plates

Procedure:

-

Prepare a reaction mixture containing 60 ng of His-Akt1, 5 µM biotinylated Bad peptide, and 5 µM ATP (with 0.5 µCi of [γ-³³P]ATP) in the reaction buffer.

-

Add varying concentrations of this compound to the reaction mixture.

-

Incubate the reaction at room temperature for 30 minutes.

-

Stop the reaction by adding 50 µL of termination buffer.

-

Transfer the reaction mixture to streptavidin-coated plates to immobilize the biotinylated Bad peptides.

-

Wash the plates to remove unincorporated [γ-³³P]ATP.

-

Measure the amount of incorporated ³³P using a suitable scintillation counter.

-

Calculate the Ki value based on the inhibition of kinase activity at different concentrations of this compound.

Western Blot Analysis of Downstream Akt Signaling

This protocol outlines the procedure to assess the effect of this compound on the phosphorylation of downstream Akt targets.

Materials:

-

Cell line of interest (e.g., MiaPaCa-2)

-

This compound

-

Cell lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies against phosphorylated and total forms of Akt, GSK3α/β, TSC2, mTOR, and S6 protein

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagents

Procedure:

-

Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

In Vivo Tumor Xenograft Study

This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., SCID mice)

-

Tumor cells (e.g., PC-3)

-

This compound

-

Vehicle (e.g., 5% dextrose)

-

Calipers for tumor measurement

Procedure:

-

Inoculate mice subcutaneously with tumor cells.

-

Allow tumors to reach a designated size (for established tumor models).

-

Randomly assign mice to treatment groups (e.g., vehicle control, this compound alone, combination therapy).

-

Administer this compound orally (p.o.) at the desired dose and schedule (e.g., 20 mg/kg, twice daily).

-

Measure tumor volume twice weekly using calipers (Volume = L × W²/2).

-

Monitor animal weight and overall health.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry for proliferation and apoptosis markers).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound inhibits the PI3K/Akt1 signaling pathway.

Caption: Workflow for an in vivo tumor xenograft study.

Caption: Cellular consequences of Akt1 inhibition by this compound.

References

Preclinical Profile of A-674563: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for A-674563, a potent and orally bioavailable inhibitor of Akt1. The information is compiled to serve as a detailed resource for researchers and professionals involved in drug development and cancer research. This document summarizes key quantitative data, outlines detailed experimental protocols for pivotal studies, and provides visual representations of relevant biological pathways and experimental workflows.

Core Data Presentation

The following tables summarize the quantitative data from various preclinical studies involving this compound, facilitating a clear comparison of its activity across different assays and models.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | Assay Type | Value | Reference |

| Akt1 | Ki | 11 nM | [1][2][3][4][5] |

| PKA | Ki | 16 nM | |

| CDK2 | Ki | 46 nM | |

| GSK-3β | Ki | 110 nM | |

| ERK2 | Ki | 260 nM | |

| PKCδ | Ki | 360 nM | |

| RSK2 | Ki | 580 nM | |

| MAPK-AP2 | Ki | 1.1 µM | |

| PKCγ | Ki | 1.2 µM | |

| Chk1 | Ki | 2.6 µM | |

| CK2 | Ki | 5.4 µM | |

| SRC | Ki | 13 µM |

Table 2: In Vitro Cellular Activity

| Cell Line | Assay Type | Value | Notes | Reference |

| Tumor Cells (General) | Proliferation | EC50: 0.4 µM | - | |

| SW684 (STS) | IC50 (48h) | 0.22 µM | Soft Tissue Sarcoma | |

| SKLMS1 (STS) | IC50 (48h) | 0.35 µM | Soft Tissue Sarcoma | |

| Human Melanoma Cells | Proliferation/Cytotoxicity | 10-1000 nM | Anti-proliferative and cytotoxic | |

| U937 (AML) | Proliferation/Cytotoxicity | - | Cytotoxic and anti-proliferative | |

| AmL Progenitor Cells | Proliferation/Cytotoxicity | - | Cytotoxic and anti-proliferative | |

| MOLM14 (AML) | EC50 | 0.06 µM | - | |

| NSCLC Cell Lines | IC50 | Varied | More effective than pan-AKT inhibitor MK-2206 |

Table 3: In Vivo Efficacy in Xenograft Models

| Xenograft Model | Dosing Regimen | Outcome | Reference |

| PC-3 (Prostate Cancer) | 40 mg/kg/day, p.o. (with Paclitaxel) | Significantly improved efficacy in combination therapy | |

| STS Xenograft | 20 mg/kg/bid, p.o. | Slowed tumor growth, significant difference in tumor volume | |

| A375 (Melanoma) | 25, 100 mg/kg, daily lavage | Potently inhibited xenograft growth | |

| U937 (AML) | 15, 40 mg/kg, injection | Inhibited xenograft growth and improved mouse survival |

Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the signaling pathway of this compound and the general workflows of key preclinical experiments.

This compound Mechanism of Action in the PI3K/Akt Signaling Pathway

Caption: this compound inhibits Akt1, blocking downstream signaling and promoting apoptosis.

General Workflow for In Vitro Cell Viability Assay

Caption: Workflow for determining cell viability after this compound treatment.

General Workflow for In Vivo Xenograft Study

Caption: General workflow for assessing this compound efficacy in xenograft models.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound. These protocols are synthesized from available literature and represent standard practices in the field.

In Vitro Akt Kinase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of Akt1.

Materials:

-

Recombinant His-tagged Akt1

-

Biotinylated mouse Bad peptide substrate

-

[γ-³³P]ATP

-

This compound (various concentrations)

-

Kinase Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.1% (w/v) Triton X-100, 1 mM DTT

-

Termination Buffer: 0.1 M EDTA (pH 8.0), 4 M NaCl

-

Streptavidin-coated plates (e.g., FLASH plates)

-

Scintillation counter (e.g., TopCount)

Procedure:

-

Prepare a reaction mixture in a 50 µL volume containing Kinase Reaction Buffer, 5 µM ATP, 5 µM biotinylated Bad peptide, 60 ng of recombinant Akt1, and 0.5 µCi of [γ-³³P]ATP.

-

Add this compound at various concentrations to the reaction mixture.

-

Initiate the kinase reaction and incubate at room temperature for 30 minutes.

-

Stop the reaction by adding 50 µL of Termination Buffer.

-

Transfer the reaction mixture to streptavidin-coated plates to immobilize the biotinylated Bad peptides.

-

Wash the plates with PBS containing 0.05% Tween 20 to remove unbound radioactivity.

-

Measure the amount of ³³P-labeled phosphopeptide captured on the plates using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the Ki value.

Cell Viability and Proliferation Assay (Alamar Blue)

This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium

-

This compound (various concentrations)

-

Alamar Blue reagent

-

96-well cell culture plates

-

Fluorescence microplate reader

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 48 to 72 hours. Include a vehicle control (e.g., DMSO).

-

Gently wash the cells with 200 µL of PBS.

-

Dilute the Alamar Blue reagent 1:10 in normal growth media.

-

Add 100 µL of the diluted Alamar Blue reagent to each well.

-

Incubate the plates at 37°C for 1-4 hours, or until a color change is observed.

-

Measure the fluorescence at an excitation wavelength of 544 nm and an emission wavelength of 595 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 or IC50 values.

Western Blot Analysis for Downstream Signaling

This protocol is used to assess the phosphorylation status of Akt downstream targets, such as GSK3 and MDM2, following treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-GSK3, anti-phospho-MDM2, anti-total-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound at various concentrations for a specified time (e.g., 2 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of this compound on protein phosphorylation.

In Vivo Tumor Xenograft Study

This study design is to evaluate the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., SCID or nude mice)

-

Cancer cell line for implantation (e.g., PC-3, A375)

-

This compound formulated for oral administration (e.g., in 5% dextrose)

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups (n=10 mice per group).

-

Administer this compound orally (p.o.) at the desired dose and schedule (e.g., 20-40 mg/kg, once or twice daily). The control group receives the vehicle.

-

Measure tumor dimensions with digital calipers twice weekly and calculate tumor volume using the formula: V = (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry for proliferation and apoptosis markers like PCNA and TUNEL).

-

Analyze the tumor growth data to determine the efficacy of this compound.

This technical guide provides a foundational understanding of the preclinical characteristics of this compound. For further specific details, consulting the primary research articles is recommended.

References

- 1. alamarBlue® Cell Viability Assay Protocol [m.antpedia.com]

- 2. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

A-674563 experimental protocol for cell culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

A-674563 is an orally bioavailable, ATP-competitive, and reversible inhibitor of the serine/threonine kinase Akt (specifically Akt1)[1][2]. As a central regulator of cellular growth, proliferation, survival, and metabolism, Akt is a critical component of the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer[1][3][4]. This compound functions not by inhibiting Akt phosphorylation itself, but by blocking the phosphorylation of its downstream targets. This inhibitory action leads to effects such as cell cycle arrest and apoptosis, making this compound a valuable tool for cancer research and a potential therapeutic agent. It has demonstrated anti-proliferative and cytotoxic effects in a variety of cancer cell lines.

Mechanism of Action & Signaling Pathway

This compound selectively inhibits Akt1 with a high affinity. Its primary mechanism involves competing with ATP for the kinase's binding site. This prevents the transfer of phosphate to downstream effector proteins. The inhibition of Akt1 by this compound leads to the reduced phosphorylation of key substrates, including Glycogen Synthase Kinase 3 (GSK3), MDM2, and TSC2, which in turn affects the mTOR pathway. This cascade of inhibition ultimately disrupts fundamental cellular processes, leading to decreased cell proliferation and the induction of apoptosis. While highly selective for Akt1, this compound also shows some inhibitory activity against PKA and Cdk2.

Quantitative Data Summary

The following tables summarize the inhibitory activity and cell-based efficacy of this compound from various studies.

Table 1: Inhibitor Kinase Activity

| Target Kinase | Parameter | Value (nM) | Notes |

|---|---|---|---|

| Akt1 | Ki | 11 | ATP-competitive inhibitor. |

| PKA | IC50 | 16 | Modest potency against PKA. |

| Cdk2 | IC50 | 46 | Shows some off-target activity on Cdk2. |

| PKC | - | >30-fold selective for Akt1 | Demonstrates good selectivity over PKC. |

Table 2: Cell-Based Proliferation and Cytotoxicity

| Cell Line | Cancer Type | Parameter | Value (µM) | Incubation Time |

|---|---|---|---|---|

| MiaPaCa-2 | Pancreatic Cancer | EC50 | 0.4 | 48 hours. |

| MOLM14 | Acute Myeloid Leukemia | EC50 | 0.06 | Not Specified. |

| SW684 | Soft Tissue Sarcoma | IC50 | 0.22 | 48 hours. |

| SKLMS1 | Soft Tissue Sarcoma | IC50 | 0.35 | 48 hours. |

| U937 | Histiocytic Lymphoma | - | - | Cytotoxic and anti-proliferative effects observed. |

| A549, A427, H23 | Non-Small Cell Lung Cancer | IC50 | Lower than pan-AKT inhibitor | 72 hours. |

Experimental Protocols

This compound is typically supplied as a solid. A concentrated stock solution should be prepared for in vitro experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare a 10 mM stock solution of this compound by dissolving the powder in DMSO. For example, add 1 mL of DMSO to the appropriate mass of this compound.

-

Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can aid dissolution if precipitation occurs.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one year or at -80°C for up to two years.

-

For cell culture experiments, dilute the stock solution fresh in the appropriate cell culture medium to the desired final working concentration. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to prevent solvent-induced cytotoxicity.

This protocol describes the use of a resazurin-based reagent (e.g., Alamar Blue) to measure the effect of this compound on cell proliferation.

References

Preparing A-674563 Stock Solution in DMSO: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract